2-(Piperidin-1-yl)pyrimidin-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol involves several steps. The compound has a CAS Number of 809236-47-3 and a molecular weight of 179.22 . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 2-(Piperidin-1-yl)pyrimidin-5-ol is represented by the linear formula C9H13N3O . The InChI code for this compound is 1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Piperidin-1-yl)pyrimidin-5-ol include a molecular weight of 179.22 g/mol .Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those structurally related to 2-(Piperidin-1-yl)pyrimidin-5-ol, have been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the adsorption and inhibition properties of several piperidine derivatives on iron corrosion. They employed quantum chemical calculations and molecular dynamics simulations, revealing significant insights into the interactions between these compounds and metal surfaces (Kaya et al., 2016).
Antimicrobial and Larvicidal Activities
Research by Suresh et al. (2016) on 2-hydroxypyrrolidine/piperidine derivatives, closely related to 2-(Piperidin-1-yl)pyrimidin-5-ol, showed antibacterial and larvicidal effects. This study highlighted the potential use of these compounds in addressing bacterial infections and controlling larval populations (Suresh et al., 2016).
Anticancer Properties
Compounds similar to 2-(Piperidin-1-yl)pyrimidin-5-ol have been investigated for their potential anticancer properties. Singh and Paul (2006) examined a series of 1,3-dialkylated-pyrimidin-2,4-diones and found significant anti-cancer activities, particularly in compounds with piperidine/pyrrolidine groups (Singh & Paul, 2006).
Pharmaceutical Development
In the realm of pharmaceutical development, compounds structurally related to 2-(Piperidin-1-yl)pyrimidin-5-ol have been explored for their therapeutic potential. For example, Ammirati et al. (2009) synthesized and evaluated a series of proline amides, including those with pyrimidin-piperidin structures, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes (Ammirati et al., 2009).
Synthesis and Pharmacological Evaluation
Dounay et al. (2009) reported on the synthesis and evaluation of aminopyrimidine derivatives as 5-HT1A partial agonists, highlighting the versatility of pyrimidine structures in pharmacological applications (Dounay et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-piperidin-1-ylpyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPMTZAQGLNJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyrimidin-5-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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